REACTION_CXSMILES
|
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH:3]=[CH:2]1.[OH-].[K+].[I:14]I>CN(C=O)C>[I:14][C:3]1[C:4](=[O:11])[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[NH:1][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
N1C=CC(C2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by slow addition of saturated aqueous solution of Na2S2O3
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CNC2=CC=CC=C2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |